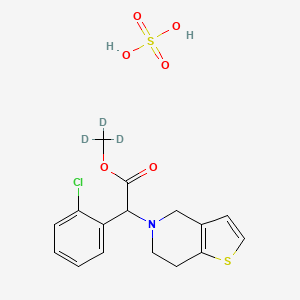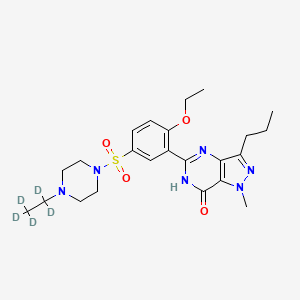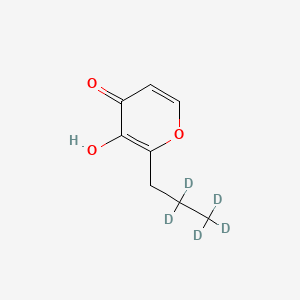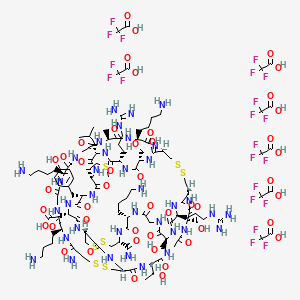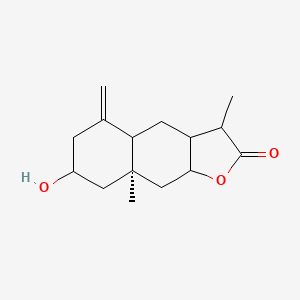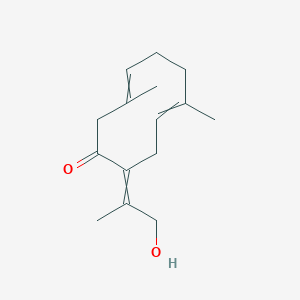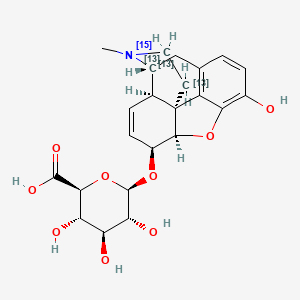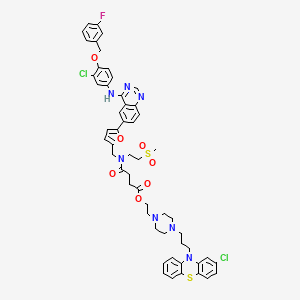
Egfr/csc-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/csc-IN-1 is a dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and cancer stem cells (CSC). It has shown potential applications in the research of triple-negative breast cancer due to its ability to inhibit EGFR with an IC50 value of 10.52 nM .
Méthodes De Préparation
The synthesis of Egfr/csc-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Egfr/csc-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Egfr/csc-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and CSC. In biology, it helps in understanding the role of EGFR and CSC in cancer progression. In medicine, it is being explored as a potential therapeutic agent for triple-negative breast cancer. In industry, it may be used in the development of new cancer treatments .
Mécanisme D'action
Egfr/csc-IN-1 exerts its effects by inhibiting the tyrosine kinase activity of EGFR, which is crucial for cell proliferation, survival, and angiogenesis. By targeting EGFR and CSC, it disrupts the signaling pathways involved in cancer cell growth and maintenance. The molecular targets and pathways involved include the MEK-ERK and AKT-PI3K signaling pathways .
Comparaison Avec Des Composés Similaires
Egfr/csc-IN-1 is unique due to its dual inhibition of both EGFR and CSC. Similar compounds include JBJ-125, which targets mutant EGFR, and other EGFR inhibitors like gefitinib and lapatinib. These compounds also inhibit EGFR but may not have the same dual inhibitory effect on CSC .
Propriétés
Formule moléculaire |
C54H54Cl2FN7O7S2 |
|---|---|
Poids moléculaire |
1067.1 g/mol |
Nom IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C54H54Cl2FN7O7S2/c1-73(67,68)29-27-63(52(65)18-19-53(66)69-28-26-62-24-22-61(23-25-62)20-5-21-64-46-8-2-3-9-50(46)72-51-17-11-39(55)32-47(51)64)34-42-13-16-48(71-42)38-10-14-45-43(31-38)54(59-36-58-45)60-41-12-15-49(44(56)33-41)70-35-37-6-4-7-40(57)30-37/h2-4,6-17,30-33,36H,5,18-29,34-35H2,1H3,(H,58,59,60) |
Clé InChI |
OVNXJZUYPUTQOA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C(=O)CCC(=O)OCCN6CCN(CC6)CCCN7C8=CC=CC=C8SC9=C7C=C(C=C9)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




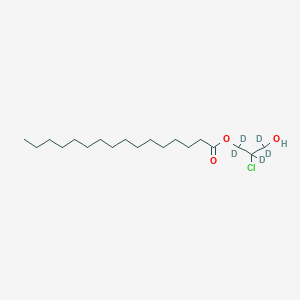
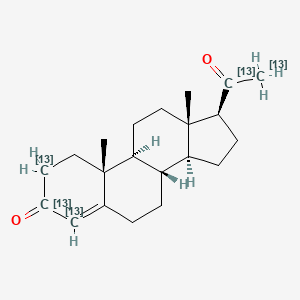
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
